An In-depth Technical Guide to N-Acetyl-6-hydroxy-DL-tryptophan (CAS 87667-59-2)
An In-depth Technical Guide to N-Acetyl-6-hydroxy-DL-tryptophan (CAS 87667-59-2)
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist
Introduction
N-Acetyl-6-hydroxy-DL-tryptophan is a derivative of the essential amino acid tryptophan, identified by the CAS number 87667-59-2. While direct and extensive research on this specific molecule is limited, its structural components—a hydroxylated indole ring and an N-acetylated amino acid group—place it at the intersection of several fields of significant biochemical and pharmaceutical interest. This guide provides a comprehensive technical overview of N-Acetyl-6-hydroxy-DL-tryptophan by synthesizing available data and extrapolating from well-researched parent and analogous compounds. By examining the synthesis, analytical characterization, and potential biological significance of its structural relatives, we can construct a robust scientific profile and suggest avenues for future investigation. This document is intended to serve as a foundational resource for researchers and developers interested in the potential applications of this and other modified tryptophan derivatives.
Chemical and Physical Properties
The fundamental properties of N-Acetyl-6-hydroxy-DL-tryptophan are cataloged in public chemical databases.[1] The addition of a hydroxyl group to the indole ring and an acetyl group to the amine of the parent amino acid, DL-tryptophan, influences its polarity, solubility, and potential for intermolecular interactions. Below is a table summarizing its known and predicted properties.
| Property | Value | Source |
| CAS Number | 87667-59-2 | PubChem[1] |
| Molecular Formula | C13H14N2O4 | PubChem[1] |
| Molecular Weight | 262.26 g/mol | PubChem[1] |
| IUPAC Name | (2S)-2-acetamido-3-(6-hydroxy-1H-indol-3-yl)propanoic acid | PubChem[1] |
| Appearance | White to off-white powder (Predicted) | Inferred from N-Acetyl-DL-tryptophan[2] |
| Solubility | Slightly soluble in water; soluble in ethanol and dilute alkali solutions (Predicted) | Inferred from N-Acetyl-DL-tryptophan[2] |
| Storage Temperature | 2-8°C (Recommended) | Inferred from N-Acetyl-DL-tryptophan[3] |
Proposed Synthesis and Manufacturing
A practical synthetic route to N-Acetyl-6-hydroxy-DL-tryptophan, while not explicitly detailed in the literature, can be logically inferred from established methods for the synthesis of its parent compounds and analogues. The most probable pathway involves the N-acetylation of 6-hydroxy-DL-tryptophan. This precursor can be synthesized from tryptophan through hydroxylation.
Conceptual Synthesis Workflow
The synthesis can be envisioned as a two-step process:
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Hydroxylation of DL-Tryptophan: Introduction of a hydroxyl group at the 6-position of the indole ring of DL-tryptophan. Chemical hydroxylation methods, such as those employing Fenton or Udenfriend reactions, are known to produce a mixture of hydroxylated tryptophan isomers, including the 6-hydroxy derivative.[4]
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N-Acetylation of 6-hydroxy-DL-tryptophan: Acetylation of the alpha-amino group of 6-hydroxy-DL-tryptophan using acetic anhydride in an alkaline aqueous solution. This method is well-documented for the synthesis of N-acetyl-DL-tryptophan from tryptophan.[5]
Caption: Proposed two-step synthesis of N-Acetyl-6-hydroxy-DL-tryptophan.
Exemplary Protocol for N-Acetylation
This protocol is adapted from established methods for the N-acetylation of tryptophan.[5]
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Dissolution: Dissolve 6-hydroxy-DL-tryptophan in an aqueous solution of an alkali metal hydroxide (e.g., sodium hydroxide) at a substantially equimolar amount.
-
Reaction Setup: Cool the solution to a controlled temperature, typically between 20-40°C.
-
Acetylation: While maintaining the pH of the solution at 11 or higher, intermittently or continuously add acetic anhydride. The amount of acetic anhydride should be in slight excess relative to the starting amino acid.
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Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Acidification and Precipitation: Upon completion of the reaction, cool the solution and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2.0 to precipitate the N-acetylated product.
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Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.[2]
Analytical Characterization
Comprehensive characterization is essential to confirm the identity, purity, and stability of N-Acetyl-6-hydroxy-DL-tryptophan. A combination of chromatographic and spectroscopic techniques, similar to those used for N-acetyl-DL-tryptophan, would be appropriate.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a powerful tool for assessing the purity of N-acetylated amino acids and for monitoring reaction progress and stability.
Protocol for Purity Assessment:
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Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the indole chromophore (e.g., 280 nm).
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase or a methanol/water mixture.
-
Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurities. The purity can be calculated based on the relative peak areas.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight of the synthesized compound. Techniques like electrospray ionization (ESI) are well-suited for analyzing amino acid derivatives. The expected mass for the protonated molecule [M+H]+ would be approximately 263.10.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would provide detailed structural information, confirming the presence of the acetyl group, the tryptophan backbone, and the hydroxylated indole ring. The chemical shifts and coupling constants would be characteristic of the specific arrangement of atoms in the molecule.
Biological Significance and Potential Applications
While direct biological studies on N-Acetyl-6-hydroxy-DL-tryptophan are not widely published, its structure suggests several areas of potential biological activity and therapeutic application. This can be inferred from the known roles of tryptophan derivatives and the impact of N-acetylation and hydroxylation.
Role in Tryptophan Metabolism Pathways
Tryptophan is a precursor to several bioactive molecules, including the neurotransmitter serotonin and metabolites of the kynurenine pathway.[6] Hydroxylation and N-acetylation are key enzymatic steps in these pathways. For instance, the conversion of serotonin to melatonin involves N-acetylation.[7] The presence of N-Acetyl-6-hydroxy-DL-tryptophan in Aspergillus nidulans suggests it may be a naturally occurring metabolite.[1]
Caption: Involvement of hydroxylation and N-acetylation in tryptophan metabolic pathways.
Potential as a Neuroprotective Agent
N-acetylated amino acids, such as N-acetylcysteine and N-acetyl-L-tryptophan, have been investigated for their neuroprotective properties. N-acetylation can improve the bioavailability and blood-brain barrier permeability of the parent amino acid. Given that hydroxylated tryptophan derivatives also exhibit biological activity, N-Acetyl-6-hydroxy-DL-tryptophan could potentially modulate neurological processes.
Antioxidant Properties
The indole nucleus of tryptophan is susceptible to oxidation, and tryptophan derivatives can act as antioxidants. Hydroxylation of the indole ring can enhance this antioxidant capacity.[8] N-Acetyl-DL-tryptophan is used as a stabilizer in protein therapeutic formulations due to its ability to be sacrificially oxidized, thus protecting the protein from degradation.[9] It is plausible that N-Acetyl-6-hydroxy-DL-tryptophan could exhibit similar or even enhanced antioxidant properties.
Enzyme Inhibition
6-hydroxy-L-tryptophan has been identified as a competitive inhibitor of tyrosinase, an enzyme involved in melanin synthesis. This suggests that N-Acetyl-6-hydroxy-DL-tryptophan could be explored for its potential as an enzyme inhibitor in various biochemical pathways.
Conclusion and Future Directions
N-Acetyl-6-hydroxy-DL-tryptophan represents an under-explored derivative of tryptophan with potential applications in pharmacology and biotechnology. Based on the chemistry of related compounds, its synthesis and analytical characterization are feasible using standard laboratory techniques. The biological activities of its parent molecules suggest that it may possess valuable neuroprotective, antioxidant, or enzyme-inhibitory properties.
Future research should focus on:
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Developing and optimizing a robust synthesis protocol for N-Acetyl-6-hydroxy-DL-tryptophan.
-
Comprehensive analytical characterization to establish a full spectral and chromatographic profile.
-
In vitro and in vivo studies to elucidate its biological activities, including its antioxidant potential, neuroprotective effects, and interactions with key enzymes and receptors.
-
Investigation into its metabolic fate and potential as a prodrug or bioactive metabolite.
This technical guide provides a solid foundation for initiating research into this promising molecule, bridging the current knowledge gap by leveraging data from its better-understood chemical relatives.
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